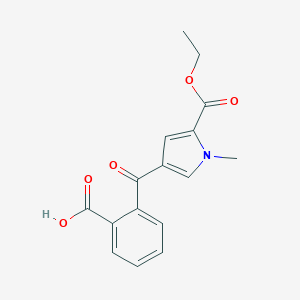
Dihydropanaxacol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is a naturally occurring compound found in certain plants, such as Panax ginseng. It is known for its unique structure, which includes three hydroxyl groups and two triple bonds. This compound has attracted significant attention due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol can be achieved through chemoenzymatic asymmetric total synthesis. This method involves the use of an enantioconvergent enzyme-triggered cascade reaction, which allows for the production of both (3R,9R,10R)- and (3S,9R,10R)-isomers from Panax ginseng .
Industrial Production Methods
Industrial production of (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is not well-documented, but it is likely that similar chemoenzymatic methods could be scaled up for commercial purposes. The use of biocatalysts and optimized reaction conditions would be essential for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol involves its interaction with specific molecular targets and pathways. It has been shown to interact with aldo-keto reductase family members, such as AKR1B1, AKR1C1, and AKR1C2 . These interactions can modulate various cellular processes, including the reduction of reactive oxygen species and the regulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol: An enantiomer of the compound with similar properties but different stereochemistry.
Falcarinol: A related compound found in carrots and other plants, known for its anti-cancer properties.
Panaxytriol: Another compound from Panax ginseng with similar structure and biological activities.
Uniqueness
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and triple bonds
Propriétés
Numéro CAS |
124989-71-5 |
|---|---|
Formule moléculaire |
C17H28O3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3/t15-,16+,17+/m0/s1 |
Clé InChI |
ZEWGSHDZCDJZJF-GVDBMIGSSA-N |
SMILES |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
SMILES isomérique |
CCCCCCC[C@H]([C@@H](CC#CC#C[C@H](CC)O)O)O |
SMILES canonique |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
Key on ui other cas no. |
124989-71-5 |
Synonymes |
dihydropanaxacol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)

![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40466.png)









